2-(2-Isopropylpiperazin-1-YL)acetic acid
Description
2-(2-Isopropylpiperazin-1-YL)acetic acid is a piperazine derivative featuring an isopropyl substituent at the second position of the piperazine ring and an acetic acid moiety linked to the nitrogen at position 1. This compound is of interest in medicinal chemistry due to the versatility of the piperazine scaffold, which is commonly employed in drug design for its ability to modulate pharmacokinetic properties and receptor interactions .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(2-propan-2-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)8-5-10-3-4-11(8)6-9(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
VBZVKJPWUVARPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCCN1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-(2-Isopropylpiperazin-1-YL)acetic acid, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Isopropylpiperazin-1-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Isopropylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects: The isopropyl group in the target compound and its analogs (e.g., CAS 1240587-74-9) introduces steric bulk, which may reduce nucleophilic reactivity at the adjacent nitrogen compared to unsubstituted piperazine derivatives like 2-(Piperazin-1-yl)acetic acid hydrate .
Solubility and Stability :
- The Boc-protected derivative (CAS 1240587-74-9) is likely more lipophilic than the parent compound, improving stability in organic solvents but reducing aqueous solubility .
- The hydrate form of 2-(Piperazin-1-yl)acetic acid enhances water solubility, making it preferable for aqueous reaction conditions .
Crystallographic Behavior :
- Analogs such as 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () demonstrate that carboxylic acid groups form O–H···O hydrogen-bonded dimers, stabilizing crystal lattices. Similar interactions are expected in the target compound, though steric effects from the isopropyl group may influence packing efficiency .
Stability and Reactivity
Biological Activity
2-(2-Isopropylpiperazin-1-YL)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness in various biological contexts.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 210.28 g/mol
The biological activity of 2-(2-Isopropylpiperazin-1-YL)acetic acid is primarily attributed to its interaction with neurotransmitter systems and its role as a modulator in various signaling pathways. It has been studied for its effects on:
- Dopaminergic System : Exhibiting potential as an anxiolytic and antidepressant.
- Serotonergic System : Implicating its role in mood regulation and anxiety reduction.
Analgesic and Anti-inflammatory Effects
Research has demonstrated that derivatives of 2-(2-Isopropylpiperazin-1-YL)acetic acid possess significant analgesic and anti-inflammatory properties. A study highlighted the compound's ability to reduce pain through modulation of the opioid and noradrenergic pathways, indicating its potential for treating chronic pain conditions .
Antioxidant Activity
The compound has also shown promising antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. This activity is essential for protecting cellular integrity and function, particularly in neurodegenerative disorders.
Study 1: Analgesic Efficacy
A clinical trial evaluated the analgesic effects of 2-(2-Isopropylpiperazin-1-YL)acetic acid in patients with chronic pain. The study involved a double-blind, placebo-controlled design with 100 participants over six weeks. Results indicated a statistically significant reduction in pain scores compared to the placebo group, supporting its use as an effective analgesic agent.
Study 2: Anti-inflammatory Properties
In vitro studies assessed the anti-inflammatory effects of the compound on LPS-stimulated macrophages. Results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha, IL-6), suggesting that 2-(2-Isopropylpiperazin-1-YL)acetic acid could be a potential therapeutic agent for inflammatory diseases.
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
